molecular formula C10H12FNO2S B12071920 3-((4-Fluorobenzyl)sulfonyl)azetidine

3-((4-Fluorobenzyl)sulfonyl)azetidine

Cat. No.: B12071920
M. Wt: 229.27 g/mol
InChI Key: HFXMDNZVVIQLFB-UHFFFAOYSA-N
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Description

3-[(4-fluorophenyl)sulfonyl]azetidine: is a chemical compound with the following structure:

C9H10FNO2S\text{C}_9\text{H}_{10}\text{FNO}_2\text{S} C9​H10​FNO2​S

It consists of an azetidine ring (a four-membered heterocycle) with a sulfonyl group attached to the 3-position and a fluorobenzyl group at the 4-position. The compound exhibits interesting properties due to its unique structure.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of 3-[(4-fluorophenyl)sulfonyl]azetidine. One common method involves cyclization of an appropriate precursor, such as a β-keto sulfone, under specific conditions. For example:

    Cyclization from β-keto sulfone:

Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic routes. specific details regarding large-scale manufacturing are proprietary and not widely available.

Chemical Reactions Analysis

Reactions::

    Oxidation: The sulfonyl group can undergo oxidation reactions.

    Reduction: Reduction of the azetidine ring or the sulfonyl group is possible.

    Substitution: The fluorobenzyl group can be substituted with other functional groups.

Common Reagents and Conditions::

    Base-Catalyzed Cyclization: Use a strong base (e.g., sodium hydroxide) to promote cyclization.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst (e.g., palladium on carbon).

    Substitution: Various nucleophiles (e.g., amines, thiols) can replace the fluorobenzyl group.

Major Products:: The major product is 3-[(4-fluorophenyl)sulfonyl]azetidine itself. Isomers or side products may also form during synthesis.

Scientific Research Applications

3-[(4-fluorophenyl)sulfonyl]azetidine finds applications in:

    Medicinal Chemistry: As a potential drug scaffold due to its unique structure.

    Materials Science: For designing functional materials.

    Organic Synthesis: As a building block for more complex molecules.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. It may interact with molecular targets (e.g., enzymes, receptors) or modulate cellular pathways.

Comparison with Similar Compounds

While 3-[(4-fluorophenyl)sulfonyl]azetidine is relatively unique, similar compounds include:

Properties

Molecular Formula

C10H12FNO2S

Molecular Weight

229.27 g/mol

IUPAC Name

3-[(4-fluorophenyl)methylsulfonyl]azetidine

InChI

InChI=1S/C10H12FNO2S/c11-9-3-1-8(2-4-9)7-15(13,14)10-5-12-6-10/h1-4,10,12H,5-7H2

InChI Key

HFXMDNZVVIQLFB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)S(=O)(=O)CC2=CC=C(C=C2)F

Origin of Product

United States

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